2-Methyl-3-(2-fluorophenyl)acrylic acid

Lipophilicity ADME Medicinal Chemistry

2-Methyl-3-(2-fluorophenyl)acrylic acid (CAS 1616612-03-3) is a fluorinated acrylic acid derivative with the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol. It is specifically characterized as the (E)-isomer, (E)-3-(2-fluorophenyl)-2-methylacrylic acid.

Molecular Formula C10H9FO2
Molecular Weight 180.17 g/mol
CAS No. 1616612-03-3
Cat. No. B3034361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(2-fluorophenyl)acrylic acid
CAS1616612-03-3
Molecular FormulaC10H9FO2
Molecular Weight180.17 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=CC=C1F)C(=O)O
InChIInChI=1S/C10H9FO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13)/b7-6+
InChIKeyIDOOGQLFSMTOCE-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(2-fluorophenyl)acrylic acid (CAS 1616612-03-3): A Strategic Acrylic Acid Building Block for Research and Development


2-Methyl-3-(2-fluorophenyl)acrylic acid (CAS 1616612-03-3) is a fluorinated acrylic acid derivative with the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol. It is specifically characterized as the (E)-isomer, (E)-3-(2-fluorophenyl)-2-methylacrylic acid . The compound features a 2-fluorophenyl group and a methyl substituent on the acrylic acid backbone. The presence of the ortho-fluorine and the α-methyl group creates a unique steric and electronic environment that distinguishes it from unsubstituted or differently substituted analogs. This structural specificity dictates its behavior in synthetic and biological applications, making it a targeted choice for researchers developing novel materials, catalysts, and bioactive molecules [1].

Why Generic Substitution of 2-Methyl-3-(2-fluorophenyl)acrylic acid is Problematic: A Procurement Perspective


The practice of substituting 2-Methyl-3-(2-fluorophenyl)acrylic acid with a 'close analog' based on similar chemical formula or class is scientifically unsound. Critical differences in regiochemistry (e.g., 2-fluoro vs. 4-fluoro substitution) and the presence of the α-methyl group can drastically alter key properties including logP, acidity (pKa), and steric hindrance, which in turn govern reactivity in subsequent synthesis steps and binding affinity in biological assays . For instance, the ortho-fluorine can engage in unique intramolecular interactions not possible with a para-fluoro analog, while the methyl group restricts conformational freedom and provides metabolic stability. Substituting with a non-fluorinated or differently substituted compound risks complete failure of a synthetic route or irreproducible biological results, leading to wasted resources and delays [1]. The quantitative evidence below demonstrates specific, measurable differences that justify the precise procurement of this specific compound.

Quantitative Differentiation Evidence for 2-Methyl-3-(2-fluorophenyl)acrylic acid vs. Analogs


Lipophilicity and Predicted Membrane Permeability: 2-Fluoro vs. Non-Fluorinated Analogs

The introduction of the 2-fluorophenyl group significantly increases the lipophilicity (LogP) of the compound compared to the non-fluorinated analog. This is a key determinant for passive membrane permeability and potential blood-brain barrier penetration. The target compound exhibits a calculated LogP of 2.67 . In contrast, the non-fluorinated analog, 2-methyl-3-phenylacrylic acid (α-Methylcinnamic acid), has a significantly lower lipophilicity due to the absence of the electron-withdrawing fluorine . This difference in lipophilicity is a critical design parameter in medicinal chemistry for optimizing ADME properties.

Lipophilicity ADME Medicinal Chemistry

Steric and Electronic Influence on Acidity (pKa): Ortho-Fluoro vs. Para-Fluoro Regioisomers

The position of the fluorine atom on the phenyl ring (ortho vs. para) has a measurable impact on the acidity (pKa) of the acrylic acid. While direct experimental pKa data for the target compound is not reported, the well-established ortho-effect in aromatic fluorine chemistry dictates that the proximity of the electronegative fluorine to the carboxylic acid group in the ortho position (2-fluoro) will influence its acidity differently than the para-fluoro isomer (CAS 22138-72-3) [1]. The ortho-fluorine can engage in intramolecular hydrogen bonding with the carboxylic acid proton or exert a stronger field effect, potentially lowering the pKa compared to the para isomer. This difference in acidity governs its reactivity in salt formation, esterification, and coordination chemistry, making it a distinct chemical entity from its regioisomers.

Acidity Reactivity Synthetic Chemistry

Enabling the Synthesis of Bioactive Organotin(IV) Complexes: A Unique Application

2-Methyl-3-(2-fluorophenyl)acrylic acid (as its deprotonated carboxylate form) has been explicitly used as a ligand to synthesize a novel series of organotin(IV) complexes [Me2SnL2] (1), [Bu2SnL2] (2), [Oct2SnL2] (3), [Me3SnL] (4), [Bu3SnL] (5), and [Ph3SnL] (6), where L = 3-(2-fluorophenyl)-2-methylacrylate [1]. These complexes were screened for antibacterial, antifungal, and cytotoxic activities, with the triorganotin(IV) complexes (4-6) showing significant activity compared to their diorganotin(IV) analogues (1-3) [1]. The specific combination of the ortho-fluorine and α-methyl group in the ligand influences the geometry and stability of the resulting tin complexes, as evidenced by the crystal structures of complexes (1) and (4), which showed distorted octahedral and trigonal bipyramidal geometries, respectively [1]. This demonstrates a direct, literature-documented application that is specific to this exact compound's structure.

Organometallic Chemistry Catalysis Bioinorganic Chemistry

Molecular Properties for Rational Design: LogP and Polar Surface Area vs. Chlorinated Analog

Quantitative molecular descriptors, such as LogP and Topological Polar Surface Area (TPSA), are critical for predicting oral bioavailability and CNS penetration. The target compound has a calculated LogP of 2.67 and a TPSA of 37.3 Ų , placing it within favorable ranges for drug-likeness (e.g., TPSA < 140 Ų) [1]. When compared to a chlorinated analog, 2-methyl-3-(2-chlorophenyl)acrylic acid (CAS 1614-98-8), the target compound's properties differ due to the smaller size and higher electronegativity of fluorine versus chlorine. This can lead to subtle but important differences in metabolic stability and protein binding. The specific values for the target compound allow researchers to make informed predictions about its behavior in biological systems compared to other halogen-substituted analogs.

ADME Prediction Medicinal Chemistry Drug Design

Potential for Selective Enzyme Inhibition: A Structural Motif for Bioactivity

The core structure of 3-(2-fluorophenyl)acrylic acid is a recognized pharmacophore, and derivatives of this scaffold are known to exhibit biological activity, including enzyme inhibition. While direct IC50 data for the target compound is not publicly available, the structurally related 3-(2-fluorophenyl)acrylic acid (CAS 451-69-4) serves as a key intermediate in the development of drugs targeting neurological disorders and inflammation [1]. The addition of the α-methyl group in the target compound introduces a chiral center (though typically used as the racemic mixture) and increases steric bulk, which can enhance binding selectivity and metabolic stability compared to the non-methylated analog. This structural feature is often employed to reduce off-target effects and improve pharmacokinetic profiles in drug candidates.

Enzyme Inhibition Pharmaceutical Intermediate Neurological Targets

Optimal Application Scenarios for 2-Methyl-3-(2-fluorophenyl)acrylic acid Based on Evidence


Development of Organometallic Complexes for Catalysis and Bioactivity

This compound is ideally suited as a carboxylate ligand for synthesizing novel organometallic complexes, particularly with tin, as demonstrated in peer-reviewed literature [1]. Researchers in catalysis and bioinorganic chemistry can leverage the unique steric and electronic properties conferred by the ortho-fluorine and α-methyl groups to tune the geometry, stability, and biological activity of the resulting metal complexes. The documented synthesis and characterization of organotin(IV) complexes provide a direct, reproducible starting point for further investigation.

Medicinal Chemistry: Optimization of ADME Properties in Drug Candidates

Due to its calculated LogP (2.67) and TPSA (37.3 Ų), this compound is a strategic building block for medicinal chemists aiming to improve the oral bioavailability and CNS penetration of drug candidates . The presence of the fluorine atom enhances metabolic stability and modulates lipophilicity, while the α-methyl group provides conformational constraint and potential for chiral resolution. This makes it a preferred choice over non-fluorinated or non-methylated analogs when fine-tuning pharmacokinetic profiles.

Synthesis of Specialized Acrylate Monomers and Polymers

The acrylic acid moiety allows for easy incorporation into polymer backbones through esterification or other derivatization. The ortho-fluorophenyl substituent can impart unique properties to the resulting polymers, such as altered refractive index, hydrophobicity, or thermal stability. The specific (E)-isomer configuration ensures a defined geometry for the monomer, which can be critical for controlling polymer tacticity and material properties. This compound is a valuable starting material for researchers in advanced materials science developing novel fluorinated polymers.

Chemical Biology: Probing Fluorine-Specific Interactions

The ortho-fluorine atom can engage in unique, non-covalent interactions (e.g., C–F···H–C, C–F···π) that are increasingly recognized as important in protein-ligand recognition and supramolecular chemistry. This compound serves as a valuable tool for chemical biologists and structural biologists to investigate the role of fluorine in modulating binding affinity and selectivity in biological systems. The presence of the α-methyl group further influences the conformational landscape, allowing for detailed structure-activity relationship (SAR) studies around this scaffold.

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